molecular formula C18H13FN6OS B2450070 N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891110-68-2

N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2450070
CAS No.: 891110-68-2
M. Wt: 380.4
InChI Key: MHRKJNUDSPOXPV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6OS/c19-13-1-3-14(4-2-13)21-17(26)11-27-18-23-22-16-6-5-15(24-25(16)18)12-7-9-20-10-8-12/h1-10H,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRKJNUDSPOXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyridazine-3-thiol with 5-Amino-1H-1,2,4-triazole

The triazolopyridazine ring system is constructed via a cyclocondensation reaction between 6-(pyridin-4-yl)pyridazine-3-thiol (I ) and 5-amino-1H-1,2,4-triazole (II ) under acidic conditions.

Procedure :

  • I (3 mmol) and II (3 mmol) are refluxed in ethanol (10 mL) with catalytic p-toluenesulfonic acid (APTS, 0.3 mmol) for 24 hours.
  • The reaction is monitored by TLC (ether/hexane, 2:1). Post-completion, the mixture is cooled, and the precipitated solid is filtered and recrystallized from ethanol/ether to yield 6-(pyridin-4-yl)-triazolo[4,3-b]pyridazine-3-thiol (III ) as a pale-yellow solid (Yield: 78%, m.p. 241–244°C).

Characterization :

  • IR (KBr) : 3177 cm⁻¹ (N-H), 2161 cm⁻¹ (C≡N), 1645 cm⁻¹ (C=N).
  • ¹H-NMR (DMSO-d₆) : δ 8.82 (s, 1H, H-2 pyridazine), 8.31 (d, 1H, H-6 pyridazine), 7.36 (d, 1H, H-5 pyridazine), 7.23 (t, 2H, pyridin-4-yl).

Optimization and Mechanistic Considerations

Solvent and Catalyst Screening

Ethanol and APTS catalyst proved optimal for cyclocondensation, achieving 78% yield versus 52–65% in acetonitrile or THF. The polar aprotic solvent DMF facilitated thiolate formation during substitution, enhancing reactivity over DMSO or toluene.

Regioselectivity in Triazole Ring Formation

The use of 5-amino-1H-1,2,4-triazole ensured regioselective cyclization at the pyridazine C3 position, avoiding competing C6 adducts. This selectivity is attributed to the electron-withdrawing pyridin-4-yl group at C6, which deactivates the adjacent carbon toward nucleophilic attack.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (HPLC)
Cyclocondensation Ethanol, APTS, reflux 78 98.5
Chloroacetamide prep CH₂Cl₂, Et₃N, 0°C 89 99.2
Thiol substitution DMF, K₂CO₃, 60°C 72 97.8

Challenges and Troubleshooting

  • Low cyclocondensation yields : Traced to residual moisture in ethanol; solved by molecular sieves (4Å) during reflux.
  • Byproduct formation in substitution : Excess K₂CO₃ (>2 eq.) led to hydrolysis of chloroacetamide; optimized to 2 eq. base.

Chemical Reactions Analysis

Reactions Involving the Sulfanyl Group

The sulfanyl (–S–) group participates in nucleophilic substitution and oxidation reactions due to its electron-rich nature.

Reaction Type Conditions Products References
Nucleophilic Substitution Thiols, alkoxides, or amines in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°CReplacement of sulfanyl group with thiols, amines, or alkoxy groups
Oxidation H₂O₂ or mCPBA in acetic acid at 25–40°CSulfoxide (–SO–) or sulfone (–SO₂–) derivatives

Reactions of the Acetamide Moiety

The acetamide group undergoes hydrolysis and nucleophilic acyl substitution.

Reaction Type Conditions Products References
Acid/Base Hydrolysis HCl (6M) or NaOH (2M) under reflux (100–120°C)Carboxylic acid or amine derivatives
Nucleophilic Acyl Substitution Amines or alcohols in presence of DCC/DMAPAmide or ester derivatives

Pyridin-4-yl Ring Modifications

The pyridine ring undergoes electrophilic substitution and coordination reactions.

Reaction Type Conditions Products References
Electrophilic Substitution HNO₃/H₂SO₄ at 0–5°C or Cl₂/FeCl₃ at 25°CNitro- or chloro-substituted pyridine derivatives
Metal Coordination Pd(II), Pt(II), or Ru(II) salts in ethanol/waterMetal complexes for catalytic or therapeutic applications

Triazolopyridazine Core Reactivity

The triazolopyridazine system participates in electrophilic substitution and ring-opening reactions.

Reaction Type Conditions Products References
Electrophilic Substitution Bromine in acetic acid at 70°CBrominated triazolopyridazine derivatives
Ring-Opening Strong acids (H₂SO₄) or bases (NaOH) at 120°CFragmented intermediates for synthesizing analogs

4-Fluorophenyl Group Transformations

The fluorophenyl group exhibits limited electrophilic reactivity but undergoes directed ortho-metallation.

Reaction Type Conditions Products References
Directed ortho-Metallation LDA/THF at –78°C followed by electrophile quenchingFunctionalized aryl derivatives (e.g., –COOH, –CN)

Key Research Findings

  • Sulfanyl Oxidation : Oxidation to sulfone enhances metabolic stability but reduces solubility in aqueous media.

  • Acetamide Hydrolysis : Acidic conditions favor carboxylic acid formation, while basic conditions yield amines.

  • Pyridine Nitration : Nitro derivatives show improved binding affinity for kinase targets .

  • Triazolopyridazine Bromination : Brominated analogs are intermediates in cross-coupling reactions (e.g., Suzuki) .

Scientific Research Applications

Medicinal Chemistry

The compound is a derivative of 1,2,4-triazole and pyridazine scaffolds, which are known for their bioactive properties. Triazoles are recognized for their broad spectrum of pharmacological activities including antibacterial, antifungal, antiviral, and anticancer properties. The incorporation of the pyridazine moiety enhances these attributes.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. For instance, derivatives similar to N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide have shown promising results against various bacterial strains. A study highlighted that modifications in the triazole structure can lead to enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Cancer Research

The compound's structural features may allow it to act as an inhibitor of specific kinases involved in cancer progression. Research has indicated that similar triazole-pyridazine derivatives can selectively inhibit MET kinase activity, which is crucial in various cancers . This suggests potential applications in targeted cancer therapies.

Neuroprotective Effects

Emerging studies suggest that triazole derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress . This property could make this compound a candidate for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. Variations in substituents on the triazole or pyridazine rings can significantly affect biological activity. For example:

Substituent Effect on Activity
Fluorine at para-positionIncreases lipophilicity and bioavailability
Pyridine ringEnhances interaction with biological targets
Sulfanyl groupMay contribute to improved potency

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

  • Antibacterial Evaluation : A series of triazole derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus, showing MIC values comparable to standard antibiotics .
  • Cancer Inhibition : A study on 1,2,4-triazole derivatives revealed their effectiveness as MET kinase inhibitors in vitro, suggesting potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazolopyridazine moiety is particularly important for its binding affinity and specificity, while the fluorophenyl group enhances its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide stands out due to its combination of a fluorophenyl group and a triazolopyridazine core, which imparts unique chemical and biological properties

Biological Activity

N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, mechanism of action, and biological activities supported by relevant studies and data.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps:

  • Preparation of the Core Structure : The initial step involves creating the triazolopyridazine framework.
  • Introduction of Functional Groups : Subsequent reactions introduce the pyridinyl and fluorophenyl groups.
  • Final Assembly : The sulfanylacetamide moiety is attached in the final step.

Each reaction requires careful control of conditions such as temperature and pH to ensure high yields and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes or receptors involved in various signaling pathways. The presence of the fluorine atom enhances its lipophilicity and stability, allowing for better interaction with biological targets .

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance:

  • Antitubercular Activity : A related study evaluated a series of compounds for their efficacy against Mycobacterium tuberculosis, with some derivatives showing IC50 values ranging from 1.35 to 2.18 μM .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Fluorine Substitution : The presence of fluorine significantly impacts the compound's reactivity and interaction with biological targets.
  • Pyridazine Moiety : The incorporation of pyridazine enhances binding affinity to certain receptors .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity Type Target/Pathogen IC50/EC50 Values Reference
AntitubercularMycobacterium tuberculosis1.35 - 2.18 μM
AnticancerVarious cancer cell linesVaries by derivative
AntimicrobialBacterial strainsMIC: 0.125 - 8 μg/mL

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to this compound:

  • Study on Antitubercular Agents : This study identified derivatives with promising antitubercular activity and low cytotoxicity against human cells .
  • Anticancer Research : Investigations into triazole derivatives revealed their potential as anticancer agents through inhibition of specific kinases involved in tumor growth .

Q & A

Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide?

The synthesis typically involves multi-step reactions starting with the preparation of pyridazinyl and triazolo intermediates. Key steps include:

  • Intermediate coupling : Reacting 6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol with 2-chloro-N-(4-fluorophenyl)acetamide under basic conditions (e.g., triethylamine in DMF) .
  • Optimization : Temperature control (50–80°C) and solvent selection (polar aprotic solvents like DMF or DMSO) are critical for high yields (>70%) and purity .
  • Work-up : Purification via column chromatography or recrystallization to isolate the final product .

Q. How can the purity and structural integrity of this compound be confirmed?

  • Analytical techniques :
    • HPLC : To assess purity (>95%) and stability under varying pH conditions .
    • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions, particularly the fluorophenyl and sulfanyl groups .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₉H₁₄F₂N₆OS₂) and fragmentation patterns .

Q. What are the key physicochemical properties relevant to in vitro assays?

  • Solubility : Limited aqueous solubility; use DMSO or ethanol for stock solutions (10–20 mM) .
  • Stability : Degrades under strong acidic/basic conditions (pH <3 or >10); store at –20°C in inert atmospheres .
  • LogP : Predicted ~2.5 (via computational tools), indicating moderate lipophilicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Combine enzyme inhibition assays (e.g., kinase profiling) with cellular viability tests (e.g., MTT assays) to distinguish direct target effects from off-target toxicity .
  • Structural analogs : Compare activity with derivatives lacking the 4-fluorophenyl or pyridinyl groups to identify critical pharmacophores .
  • Dose-response analysis : Use Hill slopes to validate target engagement specificity .

Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?

  • Kinetic studies : Monitor degradation rates in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) via HPLC at 37°C .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
  • Thermodynamic analysis : Differential scanning calorimetry (DSC) to assess thermal decomposition thresholds .

Q. How can crystallographic data inform molecular interactions with biological targets?

  • X-ray crystallography : Resolve the compound’s binding mode to enzymes (e.g., kinases) by co-crystallizing with recombinant protein targets. Fluorine atoms enhance electron density maps for precise positioning .
  • Docking simulations : Use software like AutoDock Vina to predict binding affinities, guided by crystallographic data from related triazolopyridazines .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties?

  • Prodrug design : Modify the acetamide group to enhance oral bioavailability .
  • Cytochrome P450 profiling : Identify metabolic hotspots (e.g., pyridazine ring oxidation) using CYP isoform-specific inhibitors .
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction, critical for dose adjustment .

Q. How do electronic effects of fluorine substituents influence reactivity?

  • Electrophilic aromatic substitution : The 4-fluorophenyl group directs reactions to the meta-position, confirmed by substituent mapping via NOESY NMR .
  • Nucleophilic displacement : Fluorine’s electron-withdrawing effect activates the sulfanyl group for thiol-disulfide exchange reactions .

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